molecular formula C13H15N5O2 B7627914 (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate

(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate

Cat. No. B7627914
M. Wt: 273.29 g/mol
InChI Key: AKYQRGCEDJGQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the family of triazine derivatives, and its unique chemical structure makes it a promising candidate for use in various scientific research applications.

Mechanism of Action

The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes that play a critical role in various biological processes. The compound has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate has been shown to exhibit various biochemical and physiological effects. The compound has been shown to possess potent antioxidant properties, which makes it a promising candidate for use in the treatment of various oxidative stress-related diseases. (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate has also been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate has several advantages and limitations for use in lab experiments. One of the significant advantages of the compound is its high purity and stability, which makes it easy to handle and store. (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate is also readily available, making it an attractive candidate for use in various research applications. However, the compound's high toxicity and potential side effects limit its use in certain experiments.

Future Directions

There are several future directions for the use of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate in various scientific research fields. One potential area of interest is the synthesis of new triazine-based compounds with enhanced biological activity. (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate can also be used as a starting material for the synthesis of new metal-organic frameworks with potential applications in various fields, including catalysis and gas storage.
In conclusion, (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and properties make it an attractive candidate for use in the synthesis of new compounds with enhanced biological activity. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate involves the reaction of 4-methylphenylacetic acid with 4,6-diamino-1,3,5-triazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate as a white crystalline solid. The purity of the compound can be improved through recrystallization and further purification techniques.

Scientific Research Applications

(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use as a building block for the synthesis of new compounds with improved properties. The compound has been used as a precursor for the synthesis of various triazine-based compounds that exhibit enhanced biological activity.

properties

IUPAC Name

(4,6-diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-8-2-4-9(5-3-8)6-11(19)20-7-10-16-12(14)18-13(15)17-10/h2-5H,6-7H2,1H3,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYQRGCEDJGQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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